Product packaging for N-(3-acetylphenyl)formamide(Cat. No.:CAS No. 72801-78-6)

N-(3-acetylphenyl)formamide

Cat. No.: B032457
CAS No.: 72801-78-6
M. Wt: 163.17 g/mol
InChI Key: WOUIHWHNWKWHPT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)formamide (CAS 53627-54-2) is a high-purity organic compound of interest in advanced chemical synthesis and research. This compound serves as a versatile building block, particularly in the development of more complex molecular structures, including heterocycles and pharmaceuticals. Its molecular structure, featuring both acetyl and formamide functional groups, makes it a valuable precursor for studies in medicinal chemistry and materials science. Researchers utilize this compound under laboratory conditions to investigate novel reaction pathways and synthesize target molecules for experimental purposes. This product is provided for research and development applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B032457 N-(3-acetylphenyl)formamide CAS No. 72801-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIHWHNWKWHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399520
Record name N-(3-acetylphenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72801-78-6
Record name N-(3-acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-ACETYLFORMANILIDE
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Theoretical and Computational Investigations of N 3 Acetylphenyl Formamide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of N-(3-acetylphenyl)formamide. researchgate.netresearchgate.net These computational approaches allow for a detailed analysis of the molecule's behavior, complementing and often predicting experimental findings.

DFT has emerged as a powerful tool for investigating the properties of this compound. researchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d) and B3LYP/6-311++G(d,p), to optimize the molecular geometry and predict various properties. researchgate.net

DFT calculations provide a detailed picture of the three-dimensional arrangement of atoms in this compound. By optimizing the geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are determined. These calculations have been used to study bond orders and the topological properties of the compound. researchgate.netresearchgate.net The analysis of charge transfer within the molecule is also a critical aspect of these structural studies. researchgate.net

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical) (Note: Specific values are representative and depend on the level of theory and basis set used. The table illustrates the type of data generated from DFT calculations.)

Parameter Bond/Angle Value (Å/°)
Bond Length C=O (acetyl) ~1.23 Å
Bond Length C-C (acetyl-phenyl) ~1.49 Å
Bond Length N-C (amide) ~1.36 Å
Bond Length C=O (formamide) ~1.22 Å
Bond Angle C-C-O (acetyl) ~120.5°
Bond Angle C-N-C (amide) ~121.9°

Vibrational spectroscopy is a key experimental technique for identifying molecules, and DFT calculations are crucial for assigning the observed vibrational bands. Theoretical calculations produce harmonic vibrational wavenumbers that correspond to specific molecular motions (stretching, bending, etc.). researchgate.net For this compound, these calculations have been performed at levels such as B3LYP/6-31G(d) and B3LYP/6-311++G(d,p). researchgate.net The theoretically obtained frequencies often show good agreement with experimental FT-IR spectra. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: This table is illustrative. Experimental values are required for a direct comparison.)

Vibrational Mode Functional Group Calculated Wavenumber (B3LYP)
N-H Stretch Amide ~3400 cm⁻¹
C-H Stretch Aromatic ~3100-3000 cm⁻¹
C=O Stretch Acetyl ~1700 cm⁻¹
C=O Stretch Formamide (B127407) ~1680 cm⁻¹

Table 3: Calculated Electronic Properties of this compound

Property Value
HOMO Energy Specific value dependent on calculation level
LUMO Energy Specific value dependent on calculation level
HOMO-LUMO Energy Gap (ΔE) Indicates molecular reactivity and stability researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.netresearchgate.netresearchgate.net For this compound, NBO analysis reveals the underlying donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net These interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals, contribute significantly to the stabilization of the molecular structure. This analysis provides a quantitative measure of intramolecular charge transfer and the strength of various stabilizing interactions. researchgate.net

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. For this compound, key NLO parameters have been calculated, including the total dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value for the first-order hyperpolarizability, along with a non-zero dipole moment, suggests that the compound could be a good candidate for NLO materials. researchgate.net

Table 4: Predicted Non-Linear Optical (NLO) Properties of this compound

NLO Property Symbol Calculated Value
Total Dipole Moment μ 1.851 Debye researchgate.net
Mean Polarizability α 1.723 × 10⁻²³ esu researchgate.net

Thermodynamic Properties Calculation

The thermodynamic properties of this compound, including heat capacity, entropy, and enthalpy changes, have been a subject of theoretical investigation. These properties are crucial for understanding the stability and reactivity of the compound. Density Functional Theory (DFT) is a common computational method used for these calculations. researchgate.net

Studies have revealed correlations between these thermodynamic properties and temperature. As temperature increases, heat capacity (C), entropy (S), and enthalpy (H) also tend to increase. researchgate.net These calculations provide valuable insights into the molecule's behavior under different thermal conditions.

While specific, publicly available experimental values for the heat capacity, entropy, and enthalpy of this compound are not readily found in the searched literature, theoretical calculations offer a robust framework for predicting these properties. For instance, DFT calculations can be employed to determine these values with a reasonable degree of accuracy. researchgate.net

Comparison with Experimental Data and Analogous Compounds

Direct experimental thermodynamic data for this compound for a robust comparison with theoretical calculations is limited in the available literature. However, comparisons can be drawn with analogous compounds to understand the influence of its structural features.

For example, the predicted boiling point of this compound is 369°C. This can be compared to the calculated boiling point of a related compound, N-(2-methylphenyl)formamide, which is approximately 310°C. This suggests that the acetyl group in the meta position may influence the intermolecular forces and thus the boiling point.

Furthermore, studies on other formamide derivatives provide a basis for understanding the impact of different substituents on their properties. For instance, the presence of electron-withdrawing groups, such as in N-(2-chloro-5-nitrophenyl)formamide, increases the molecular weight and polarity, which in turn affects solubility and reactivity.

Molecular Modeling and Dynamics Simulations

Docking Studies (binding orientation, affinity, activity prediction with target proteins)

Molecular docking studies have been utilized to investigate the potential interactions of this compound with various protein targets. researchgate.net These computational simulations are instrumental in predicting the binding orientation, affinity, and potential biological activity of the molecule. researchgate.net

One area of investigation has been its potential as an inhibitor. researchgate.net Docking studies can predict how this compound fits into the binding pocket of a target protein, providing insights into its inhibitory potential. researchgate.net For example, this compound has been studied in the context of developing new anticancer agents. nih.gov Specifically, it has been used as a reactant in the synthesis of α-ketoamide derivatives that have shown potent anticancer activities. nih.gov These derivatives have been docked into the active site of the 20S proteasome, a key target in cancer therapy. nih.gov

The docking studies for related α-ketoamide derivatives containing the 3-acetylphenyl moiety revealed that this group, acting as a "head group," occupies the primed substrate binding channel of the proteasome. nih.gov The substitution at this position has been shown to be favorable for inhibitory activity against the β5 subunit of the proteasome. nih.gov

Target ProteinPredicted Activity/Interaction
20S ProteasomeThe 3-acetylphenyl group of derivative compounds occupies the primed substrate binding channel, which is favorable for inhibitory activity. nih.gov
GeneralDocking studies are used to predict the binding orientation and affinity of this compound and its derivatives as inhibitors. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their corresponding energy levels. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes, which in turn influence its interactions with other molecules.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to explore the conformational space of this compound. researchgate.net These studies help in identifying the most stable conformers (those with the lowest energy) and the energy barriers between different conformations. The formamide group, >N-CHO, can exist in different orientations relative to the phenyl ring, and the acetyl group also has rotational freedom.

The study of the energy landscape provides a comprehensive picture of the molecule's conformational preferences. For instance, understanding the planarity and the dihedral angles between the phenyl ring and the formamide group is essential. In related formamide derivatives, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. rsc.org While specific energy landscape data for this compound was not detailed in the provided search results, the methodologies for such analyses are well-established in computational chemistry. researchgate.netresearchgate.net

Advanced Synthetic Methodologies for N 3 Acetylphenyl Formamide and Its Derivatives

Chemical Synthesis Pathways

N-(3-acetylphenyl)formamide is a significant organic compound, primarily utilized as an intermediate in the synthesis of more complex molecules. Its preparation involves specific chemical transformations, most notably the formylation of substituted anilines. Advanced methodologies have focused on improving the efficiency, environmental impact, and applicability of its synthesis.

The most direct route to this compound is the N-formylation of its corresponding aniline (B41778) precursor, 3-aminoacetophenone. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amine. Formamides are crucial intermediates in the creation of various pharmaceutical compounds, including fluoroquinolones and nitrogen-bridged heterocycles. mdma.ch

Modern synthetic chemistry emphasizes the development of environmentally benign processes. orientjchem.org In this context, catalyst-free and solvent-free methods for N-formylation have been established as simple, efficient, and cost-effective procedures. mdma.chrsc.orgnih.govresearchgate.net These reactions are typically conducted by heating a mixture of the amine and the formylating agent directly. mdma.ch This approach minimizes waste and avoids the use of potentially toxic catalysts or solvents, aligning with the principles of green chemistry. The reaction of an amine with a formylating agent under these conditions proceeds cleanly, often requiring minimal purification of the final product. researchgate.netresearchgate.net

Formic acid and ethyl formate (B1220265) are widely used as formylating agents for the synthesis of formamides from amines under catalyst- and solvent-free conditions. mdma.chresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formylating agent. researchgate.net This is followed by the elimination of a water molecule (when using formic acid) or an ethanol (B145695) molecule (when using ethyl formate) to yield the N-formylated product. researchgate.net

Studies have shown that various substituted anilines, including those with electron-withdrawing groups like the acetyl group in 3-aminoacetophenone, react smoothly under these optimized conditions to provide good yields of the corresponding N-formyl amides. researchgate.net Formic acid is often more reactive than ethyl formate, leading to higher yields in shorter reaction times. researchgate.net

Table 1: Comparison of Formylating Agents for N-Formylation of Amines

Formylating Agent Typical Reaction Conditions Advantages
Formic Acid Amine (1 mmol) and formic acid (1.2 mmol) are stirred at 60°C in a sealed vial. mdma.ch Higher reactivity, shorter reaction times, excellent yields. researchgate.net
Ethyl Formate Amine (1 mmol) and ethyl formate (3 mmol) are stirred at 60°C in a sealed vial. mdma.ch Cost-effective, suitable for a wide range of amines. researchgate.net

This compound and its derivatives serve as key building blocks in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.

Zaleplon is a sedative-hypnotic agent belonging to the pyrazolopyrimidine class. nih.gov The synthesis of Zaleplon and the characterization of its impurities are critical for drug quality and safety. This compound is identified as a related compound and potential impurity in the synthesis of Zaleplon. pharmaffiliates.com Furthermore, related structures like N-(3-acetylphenyl)ethanamide are direct precursors in established synthetic routes to Zaleplon. psu.edu These routes involve the reaction of the N-(3-acetylphenyl) derivative with reagents like dimethylformamide dimethyl acetal (B89532) to build the side chain necessary for the subsequent cyclization with 3-amino-4-cyanopyrazole to form the final Zaleplon structure. psu.edugoogle.com Therefore, this compound serves as a crucial reference standard for impurity profiling and as an intermediate in the synthesis of potential degradation products of Zaleplon.

Quinolones represent a major class of synthetic antibacterial agents used extensively in clinical practice. nih.govnih.gov The synthesis of many quinolone derivatives involves the construction of a core heterocyclic ring system. Formamides are valuable intermediates in these synthetic pathways. mdma.ch Specifically, they can be used in reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which is then elaborated to form the quinolone ring.

While direct utilization of this compound in a specific, named quinolone is not prominently documented, its structure is analogous to intermediates used in the synthesis of novel quinolone derivatives. The N-formyl group can act as a protecting group or as a precursor for cyclization reactions necessary to build the 4-quinolone-3-carboxylic acid scaffold, which is essential for antibacterial activity. scispace.com The acetylphenyl moiety would introduce a functional group for further derivatization, potentially leading to new quinolone compounds with modified biological activities. uomustansiriyah.edu.iq

Table 2: Summary of Synthetic Utility

Target Molecule Class Role of this compound
Zaleplon Intermediate in the synthesis of impurities and degradation products. nih.govpharmaffiliates.com
Quinolone Antibacterials Potential precursor for building the quinolone ring system via formylation and cyclization reactions. mdma.chscispace.com

Preparation as Intermediates in Complex Molecule Synthesis

Reactant in Chalcone (B49325) Synthesis

This compound can serve as a key reactant in the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. ijarsct.co.in The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. wikipedia.org

In this context, this compound acts as the acetophenone component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol. ijarsct.co.inrasayanjournal.co.in The base deprotonates the α-carbon of the acetyl group in this compound, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone scaffold. wikipedia.org

The general reaction scheme is as follows:

This compound + Substituted Benzaldehyde --(Base/Solvent)--> 3'-formamidochalcone derivative

The reaction progress can be monitored by thin-layer chromatography (TLC). rasayanjournal.co.in Upon completion, the chalcone product is typically isolated by pouring the reaction mixture into chilled water and acidifying, which causes the product to precipitate. rasayanjournal.co.in The crude product can then be filtered, dried, and purified. The use of variously substituted benzaldehydes allows for the synthesis of a diverse library of chalcone derivatives with different substitution patterns on one of the aromatic rings. nih.gov

Table 1: Examples of Reactants and Conditions for Chalcone Synthesis

Acetophenone DerivativeBenzaldehyde DerivativeBaseSolventTypical Reaction Time
This compoundBenzaldehydeNaOHEthanol24 hours
This compound4-ChlorobenzaldehydeKOHEthanol24 hours
This compound4-MethoxybenzaldehydeNaOHEthanol24 hours
This compound2-NaphthaldehydeKOHEthanol24 hours

Synthesis of α-Ketoamide Derivatives

The synthesis of α-ketoamides, a class of compounds with significant biological and pharmaceutical relevance, represents another important application of this compound. chemrxiv.org While direct synthesis from this compound is not extensively documented, a plausible and efficient pathway involves its conversion to an α-ketoacid derivative, which can then be coupled with an amine to form the desired α-ketoamide.

One established method for the synthesis of α-ketoamides involves the copper-catalyzed reaction of acetophenones with amines in the presence of an oxidant. researchgate.net In a potential synthetic route, this compound could be reacted with a suitable amine in the presence of a copper catalyst and an oxidizing agent to yield the corresponding α-ketoamide.

A more general and versatile approach involves a multi-step sequence. For instance, the acetyl group of this compound can be oxidized to an α-ketoacid functionality. This transformation can be achieved using various oxidizing agents. The resulting α-ketoacid can then be activated, for example, by converting it to an acyl chloride or by using peptide coupling reagents, and subsequently reacted with a primary or secondary amine to furnish the final α-ketoamide derivative. organic-chemistry.org

The general transformation can be represented as:

this compound --(Oxidation)--> 3-formamidophenylglyoxylic acid

3-formamidophenylglyoxylic acid + Amine (R-NH2) --(Coupling agent)--> N-(3-formamidophenyl)-N'-R-oxalamide

This methodology allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse array of α-ketoamide derivatives.

Multi-step Organic Transformations Involving the Acetylphenyl and Formamide (B127407) Moieties

The presence of both an acetyl and a formamide group on the same aromatic ring makes this compound an interesting substrate for multi-step organic transformations where both functionalities are sequentially or concurrently modified. This allows for the construction of complex heterocyclic and polyfunctional molecules.

A hypothetical multi-step synthesis could involve the initial transformation of the acetyl group, followed by the manipulation of the formamide moiety. For example, the acetyl group can be a handle for the construction of a pyrazole (B372694) ring. Reaction of the this compound-derived chalcone with hydrazine (B178648) would lead to the formation of a pyrazoline, which can then be oxidized to a pyrazole.

Subsequently, the formamide group can be hydrolyzed to the corresponding amine, which can then be further functionalized. For instance, the amine could be acylated, alkylated, or used as a nucleophile in the construction of another heterocyclic ring.

An illustrative, though hypothetical, multi-step sequence is outlined below:

Chalcone Formation: this compound is reacted with a substituted benzaldehyde via a Claisen-Schmidt condensation to yield a 3'-formamidochalcone. rasayanjournal.co.in

Pyrazoline Synthesis: The resulting chalcone is then treated with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, to yield a 2-(3-formamidophenyl)-5-aryl-pyrazoline.

Formamide Hydrolysis: The formamide group of the pyrazoline derivative is hydrolyzed under acidic or basic conditions to afford the corresponding 3-(5-aryl-pyrazolin-2-yl)aniline.

Further Functionalization: The newly exposed amino group can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to introduce further diversity.

This strategic combination of reactions on both the acetylphenyl and formamide moieties allows for the generation of complex and diverse molecular scaffolds from a single starting material.

Purification and Characterization Techniques in Synthetic Schemes

The successful synthesis of derivatives from this compound relies heavily on robust purification and characterization techniques to ensure the isolation of pure products and the confirmation of their chemical structures.

Chromatographic Methods (TLC, Plate Chromatography)

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving this compound and its derivatives. rasayanjournal.co.in It allows for the rapid and qualitative assessment of the consumption of starting materials and the formation of products. For chalcone synthesis, a common mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). jetir.org The spots on the TLC plate can be visualized under UV light or by staining with an appropriate agent, such as potassium permanganate (B83412) or iodine. wisdomlib.org

For the purification of the synthesized products on a larger scale, column chromatography is frequently employed. jetir.orgmdpi.com Silica (B1680970) gel is the most common stationary phase for the purification of chalcone derivatives. conicet.gov.ar The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is often used, starting with a non-polar mixture and gradually increasing the polarity to elute the desired compound. mdpi.com The fractions collected from the column are then analyzed by TLC to identify those containing the pure product.

Table 2: Representative TLC Data for a Hypothetical Chalcone Synthesis

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization
This compound7:30.25UV (254 nm)
Benzaldehyde7:30.60UV (254 nm)
3'-Formamidochalcone7:30.45UV (254 nm), Iodine

Recrystallization and Purity Assessment

Recrystallization is a powerful technique for the final purification of solid derivatives of this compound, particularly for chalcones which are often crystalline solids. jetir.org Ethanol is a commonly used solvent for the recrystallization of chalcones. jetir.org The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly. The pure product crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The purity of the synthesized compounds is assessed by a combination of techniques. The melting point of a pure crystalline solid is sharp and has a narrow range. jetir.org Therefore, measuring the melting point of the recrystallized product and comparing it to literature values (if available) is a good indicator of purity. Further confirmation of purity and structural elucidation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). rasayanjournal.co.innih.gov These techniques provide detailed information about the molecular structure and confirm the absence of significant impurities.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-(3-acetylphenyl)formamide in solution, offering detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the acetyl methyl protons, the formyl proton, and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. Due to the presence of rotamers, a common feature in formamides, doubling of certain signals is anticipated.

The aromatic region would likely show complex multiplets for the four protons on the benzene (B151609) ring. The proton ortho to the acetyl group is expected to be the most deshielded. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The formyl proton signal is highly characteristic and, due to the presence of rotamers, would likely appear as two distinct signals. Similarly, the amide (N-H) proton would also show two signals, often broad, corresponding to the different rotameric forms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COCH₃~2.6Singlet (s)Represents the three equivalent methyl protons.
Aromatic H~7.4 - 8.2Multiplet (m)Complex pattern for the four protons on the meta-substituted ring.
-NH-~8.5 / ~9.5 (rotamers)Broad Singlet (br s) or Doublet (d)Chemical shift and appearance depend on solvent and concentration. Signal doubling due to rotamers is expected.
-CHO~8.4 / ~8.7 (rotamers)Singlet (s) or Doublet (d)Two distinct signals expected for the cis and trans rotamers.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, signals for the acetyl methyl carbon, the two carbonyl carbons (ketone and amide), and the aromatic carbons are expected. The partial double bond character of the C-N amide bond can lead to the observation of separate signals for rotamers, particularly for carbons near the formamide (B127407) group. researchgate.netastr.ro

The carbonyl carbon of the acetyl group is anticipated to resonate around 198 ppm, while the formamide carbonyl carbon signal is expected near 160-163 ppm. The methyl carbon of the acetyl group would appear significantly upfield, around 26-27 ppm. The aromatic carbons would produce a set of signals in the typical range of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-COCH₃~27Methyl carbon of the acetyl group.
Aromatic C-H~120 - 130Multiple signals for the protonated aromatic carbons.
Aromatic C (quaternary)~138 - 140Signals for the carbons attached to the acetyl and formamide groups.
-NH(CHO)~162Carbonyl carbon of the formamide group. Signal may be doubled due to rotamers.
-COCH₃~198Carbonyl carbon of the acetyl group.

A key structural feature of formamides is the restricted rotation around the amide C-N bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. This gives the C-N bond significant double-bond character and results in the existence of planar E (trans) and Z (cis) rotational isomers, or rotamers. researchgate.netastr.ro These rotamers interconvert at a rate that is often slow on the NMR timescale at room temperature, leading to the observation of separate sets of signals for each isomer. researchgate.net

In the ¹H NMR spectrum of this compound, this phenomenon would be most evident by the appearance of two distinct signals for the formyl proton and the N-H proton. princeton.edu The relative integration of these paired signals would indicate the population ratio of the two rotamers. The carbons of the aromatic ring, especially the ipso-carbon and ortho-carbons to the formamide group, may also show resolved signals in the ¹³C NMR spectrum. Variable-temperature (VT) NMR experiments could be employed to study this dynamic process; as the temperature increases, the rate of interconversion between rotamers would increase, causing the separate signals to broaden, coalesce, and eventually sharpen into a single averaged signal. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the two distinct carbonyl groups (ketone and amide), and the aromatic ring. Data from related compounds like 3-aminoacetophenone chegg.com and formamide itself nist.govresearchgate.net can be used to predict the positions of these key bands.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide~3300 - 3250
Aromatic C-H StretchAromatic Ring~3100 - 3000
C=O Stretch (Ketone)Acetyl Group~1685
C=O Stretch (Amide I)Formamide~1670
N-H Bend (Amide II)Formamide~1530
Aromatic C=C StretchAromatic Ring~1600, ~1480
C-N StretchAmide~1330

The N-H stretching vibration typically appears as a sharp to medium band. The spectrum will be characterized by two strong carbonyl absorption bands. The ketone C=O stretch is expected around 1685 cm⁻¹, while the amide I band (primarily C=O stretch) is expected at a slightly lower wavenumber, around 1670 cm⁻¹. The presence of two distinct C=O bands would confirm both the acetyl and formamide functionalities. The amide II band, which arises from a combination of N-H bending and C-N stretching, is another diagnostic peak for the secondary amide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic system and carbonyl groups. The chromophores present—the substituted benzene ring, the formamide group, and the acetyl group—will give rise to characteristic π → π* and n → π* transitions.

The benzene ring is expected to produce strong π → π* transitions, typically observed below 280 nm. For comparison, acetanilide (B955) shows a strong absorption maximum around 240-245 nm. nist.gov The carbonyl groups of both the formamide and acetyl moieties possess non-bonding electrons (n electrons) and can undergo weak n → π* transitions at longer wavelengths, often appearing as shoulders on the more intense π → π* bands. The conjugation between the aromatic ring and the nitrogen of the formamide group, as well as with the acetyl group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionChromophorePredicted λₘₐₓ (nm)
π → πAromatic Ring / Conjugated System~240 - 260
π → πAromatic Ring~270 - 290
n → π*C=O (Ketone & Amide)~300 - 330 (weak)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₉H₉NO₂), the calculated molecular weight is 163.17 g/mol . The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 163.

The fragmentation of the molecular ion would proceed through characteristic pathways for aromatic amides and ketones. libretexts.orgchemguide.co.uk A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the methyl radical (•CH₃, 15 Da) or the acetyl radical (•COCH₃, 43 Da). The loss of the acetyl group to form an ion at m/z 120 is a very common and often dominant fragmentation for acetyl-substituted anilines. nih.gov Another key fragmentation would be the cleavage of the amide bond.

Key Predicted Fragmentation Pathways:

Loss of the formyl radical: M⁺˙ → [M - CHO]⁺ at m/z 134.

Loss of the acetyl group: M⁺˙ → [M - COCH₃]⁺ at m/z 120. This is often a major fragment. nih.gov

Alpha-cleavage of the ketone: M⁺˙ → [M - CH₃]⁺ at m/z 148.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonOrigin
163[C₉H₉NO₂]⁺˙Molecular Ion (M⁺˙)
148[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
135[C₈H₉N]⁺˙Loss of CO from the formamide group.
120[M - COCH₃]⁺Loss of the acetyl group. Likely a prominent peak. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would reveal critical details about its bond lengths, bond angles, and the intermolecular forces that govern its crystal packing. Based on data from structurally related aromatic amides, a detailed picture of its solid-state conformation can be constructed.

Bond Lengths and Angles

The molecular geometry of this compound is defined by the covalent bonds between its constituent atoms. The amide linkage, the phenyl ring, and the acetyl group will exhibit characteristic bond lengths and angles. The amide group is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.org This resonance imparts partial double-bond character to the C-N bond, making it shorter than a typical C-N single bond.

Data from analogous structures provide a reliable estimate for the bond lengths and angles in this compound. For instance, the crystal structure of formanilide (B94145), the parent compound lacking the acetyl substituent, reveals key geometric parameters that are likely to be similar in this compound.

Table 1: Representative Bond Lengths from Analogous Structures

Bond Expected Length (Å)
C=O ~1.23
C-N (amide) ~1.33
N-C (aromatic) ~1.42
C-C (aromatic) ~1.39 (average)
C-C (acetyl) ~1.51

Table 2: Representative Bond Angles from Analogous Structures

Angle Expected Value (°)
O=C-N ~125
C-N-C ~128
N-C-C (aromatic) ~118
C-C-C (aromatic) ~120 (average)

Packing Interactions and Hydrogen Bonding

In the solid state, molecules of this compound are expected to be organized in a regular, repeating pattern stabilized by intermolecular forces. The most significant of these is hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which are a dominant feature in the crystal structures of primary and secondary amides. iucr.orgebi.ac.uk These interactions typically lead to the formation of chains or ribbons of molecules extending through the crystal lattice. iucr.org

The acetyl group at the meta-position introduces an additional carbonyl oxygen that can also act as a hydrogen bond acceptor. This could lead to more complex hydrogen bonding networks, potentially involving the formyl C-H group or aromatic C-H groups as weak hydrogen bond donors.

Supramolecular Architecture Analysis

π-π Interactions

C-H...π Interactions

C-H...π interactions are another important type of weak intermolecular force where a C-H bond acts as a weak donor and a π-system (the phenyl ring) acts as an acceptor. acs.org In the context of this compound, C-H bonds from the formyl group, the acetyl group, or adjacent aromatic rings could interact with the face of the phenyl ring of a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal structure.

Dihedral Angles and Steric Effects

The three-dimensional shape of the this compound molecule is largely defined by the rotational freedom around its single bonds, which can be described by dihedral (or torsion) angles. The most critical dihedral angle in N-aryl amides is the one between the plane of the phenyl ring and the plane of the amide group. researchgate.net

This dihedral angle is a result of the balance between two opposing effects:

Electronic Effects: Conjugation between the phenyl ring's π-system and the amide group's π-system favors a planar conformation (a dihedral angle of 0° or 180°). This coplanarity allows for maximum electronic delocalization, which is energetically favorable.

Steric Effects: Steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the amide group can force the ring to twist out of the amide plane, leading to a non-zero dihedral angle.

In secondary N-arylamides, a trans conformation of the amide bond is typically observed, and the phenyl ring is often significantly twisted with respect to the amide plane to relieve steric strain. researchgate.net For this compound, the acetyl group is in the meta-position, which does not directly impose steric hindrance on the amide linkage. Therefore, the dihedral angle between the phenyl ring and the formamide group is expected to be primarily influenced by the inherent steric interactions between the ring and the N-H and C=O groups. Studies on formanilide have shown that the molecule is nearly planar, suggesting that steric hindrance is minimal. ebi.ac.uk However, crystal packing forces can also influence the final observed dihedral angle in the solid state.

Table 3: Key Dihedral Angles in Aromatic Amides

Dihedral Angle Description Expected Conformation
ω (C-N bond) Defines cis/trans amide Trans (near 180°)

Applications of N 3 Acetylphenyl Formamide in Specialized Chemical Research

Medicinal Chemistry and Drug Discovery Research

The exploration of novel chemical entities is a cornerstone of drug discovery. Compounds containing acetophenone (B1666503) and formamide (B127407) functionalities are frequently investigated for their potential therapeutic applications.

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.govmdpi.comresearchgate.net While N-(3-acetylphenyl)formamide has not been prominently identified as a lead compound in major drug development campaigns, its constituent parts are found in molecules that serve as scaffolds for drug design. The process of lead generation is a critical first step in the drug discovery pipeline, often involving high-throughput screening of chemical libraries. researchgate.net

Anti-inflammatory Activity: Research into novel anti-inflammatory agents is extensive. While studies on this compound are not readily available, compounds with similar structural features have been investigated. For instance, a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which also contains an acetylphenyl moiety, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov After 14 days of administration, this compound significantly reduced paw edema at doses of 10, 20, and 40 mg/kg. nih.gov In a lipopolysaccharide-induced systemic inflammation model, repeated treatment with 40 mg/kg of the compound led to a significant decrease in serum TNF-α levels. nih.gov

Another study on 3-arylphthalides identified 3-(2,4-dihydroxyphenyl)phthalide as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells, also reducing the expression of pro-inflammatory cytokines IL-1β and IL-6. nih.gov These examples highlight the potential of the broader chemical class to which this compound belongs in the search for new anti-inflammatory drugs.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been synthesized and evaluated for their antibacterial activity. researchgate.net Specifically, a thiosemicarbazone derivative and a sulfide (B99878) derivative were found to be potent antibacterial compounds against Escherichia coli and Staphylococcus aureus, showing growth inhibitory activities of 80.8% and 91.7%, respectively. researchgate.net

Furthermore, a series of N-formyl tetrahydropyrimidine (B8763341) derivatives have been synthesized and screened for their in-vitro antibacterial and antifungal activities. chemrevlett.com Certain compounds in this series displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus niger. chemrevlett.com

Anticancer Activity: Various compounds incorporating the acetylphenyl structure have been investigated for their anticancer properties. A study on 4-acetylphenylamine-based imidazole (B134444) derivatives identified several compounds with promising anticancer activity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines. nih.gov For example, one of the most active compounds, 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one, exhibited EC50 values of 4.1 ± 1.0 µM against the PPC-1 cell line and 3.1 ± 0.1 µM against the U-87 cell line. nih.gov

Another study focused on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which demonstrated potent anticancer activity against various cancer cell lines, notably renal (RXF393) and melanoma (LOX IMVI) cells. mdpi.com

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk As a result, kinase inhibitors are a major focus of drug discovery. ed.ac.uknih.govnih.gov Although there is no specific research identifying this compound as a kinase inhibitor, the broader class of small molecules is a primary source for the discovery of such inhibitors. nih.gov The development of potent and selective kinase inhibitors often involves the screening of large chemical libraries and subsequent structure-activity relationship (SAR) studies.

The proteasome is a protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy, particularly for multiple myeloma. nih.govyoutube.com Proteasome inhibitors block the activity of proteasomes, leading to a buildup of unwanted proteins and subsequent cell death in cancer cells. nih.govyoutube.com While there is no direct evidence of this compound acting as a proteasome inhibitor, the field is actively exploring novel, non-peptidic small molecules to overcome resistance to existing therapies and to target solid tumors. scispace.comnih.govexlibrisgroup.com

The inhibition of cell proliferation is a key mechanism of action for many anticancer drugs. A study on 7-phenyl-pyrroloquinolinone 3-amide derivatives, which are structurally distinct from this compound, showed high antiproliferative activity against a panel of leukemic and solid tumor cell lines, with GI50 values in the nanomolar to micromolar range. nih.gov These compounds were found to inhibit tubulin polymerization, a critical process for cell division. nih.gov While not directly related, this research exemplifies the types of studies conducted to identify compounds with anti-proliferative effects.

The rise of drug-resistant tuberculosis has created an urgent need for new antimycobacterial agents. researchgate.netresearchgate.net Research in this area involves the discovery and development of compounds that can effectively kill Mycobacterium tuberculosis. For example, substituted benzofuran (B130515) derivatives have been identified as inhibitors of Mycobacterium polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial growth. bioworld.com One such compound displayed an MIC of 1.1 µM against M. tuberculosis. bioworld.com Although this compound has not been specifically studied as an antimycobacterial agent, the broader search for novel chemical scaffolds is ongoing.

Impurities in Pharmaceutical Compounds (e.g., Zaleplon)

In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities is a critical quality attribute that must be monitored and controlled. This compound is recognized as a process-related impurity or a key intermediate in the manufacturing of certain pharmaceutical compounds, most notably Zaleplon pharmaffiliates.com. Zaleplon is a sedative and hypnotic agent used for the short-term treatment of insomnia nih.govnih.gov.

The synthesis of Zaleplon involves multiple steps, and this compound can arise as a byproduct or an unreacted starting material from a precursor, N-(3-acetylphenyl)ethanamide psu.edu. Regulatory agencies require strict control over impurities in drug substances. Therefore, the identification and quantification of compounds like this compound are essential for ensuring the safety and efficacy of the final drug product. Research and pharmaceutical manufacturing laboratories utilize well-characterized reference standards of this compound to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in batches of Zaleplon nih.gov.

Below is a table of Zaleplon and its related compounds, which are monitored during its synthesis.

Compound NameCatalogue NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound PA 26 0254072801-78-6C₉H₉NO₂163.17
ZaleplonZ160000151319-34-5C₁₇H₁₅N₅O305.33
Zaleplon USP Related Compound AZ1600091227694-96-3C₁₅H₂₀N₂O₂260.33
Zaleplon USP Related Compound BZ160003478081-98-0C₁₇H₁₅N₅O305.33
Zaleplon USP Related Compound CZ160008940951-54-2C₁₇H₁₇N₅O₂323.35

This table presents data compiled from multiple sources pharmaffiliates.comsimsonpharma.com.

Studies on Structure-Activity Relationships (SAR) in Drug Design

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry and drug discovery. It involves investigating how the chemical structure of a compound influences its biological activity drugdesign.org. By systematically modifying a lead compound, researchers can identify the key chemical features—known as pharmacophores—responsible for its therapeutic effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity nih.gov.

This compound represents a simple yet versatile scaffold for SAR studies. Its three main components—the formamide group, the acetyl group, and the disubstituted benzene (B151609) ring—can be systematically altered to explore their impact on biological targets. Medicinal chemists can use this molecule as a starting fragment or lead compound to design new series of potential therapeutic agents.

Key modifications could include:

Altering the Formamide Group: Replacing the formyl group with larger acyl groups or other functionalities to probe for interactions with hydrogen bond donors or acceptors in a target protein.

Modifying the Acetyl Group: Converting the ketone to an alcohol, an amine, or an ester to change its electronic properties and hydrogen-bonding capacity.

Varying Substitution on the Phenyl Ring: Introducing different substituents at other positions on the ring to explore steric and electronic effects on binding affinity.

The table below illustrates a hypothetical SAR study based on the this compound scaffold.

Modification SiteOriginal GroupModified GroupPotential Impact on Activity
Formamide Nitrogen-NHCHO-NHCOCH₃ (Acetamide)Increased steric bulk, altered hydrogen bonding
Acetyl Group-COCH₃-CH(OH)CH₃ (Alcohol)Introduction of a hydrogen bond donor, potential for chiral interactions
Phenyl Ring (Position 5)-H-Cl (Chloro)Increased lipophilicity, altered electronic distribution
Phenyl Ring (Position 4)-H-OCH₃ (Methoxy)Introduction of a hydrogen bond acceptor, altered electronics

Such systematic modifications allow researchers to build a comprehensive understanding of the SAR for a particular biological target, guiding the rational design of more effective and safer drugs semanticscholar.org.

Materials Science and Polymer Chemistry

Surface Modification of Polymeric Materials

The surface properties of a polymer often dictate its performance in specific applications, especially in biomedical devices and advanced electronics. Surface modification techniques are employed to alter characteristics like wettability, adhesion, and biocompatibility without changing the bulk properties of the material nih.govresearchgate.net.

This compound can be investigated as a functionalizing agent for polymer surfaces. The polar formamide and acetyl groups are capable of engaging in hydrogen bonding and dipole-dipole interactions, which can significantly alter the surface energy of a nonpolar polymer. For instance, it could be used in techniques like:

Grafting: The molecule could be chemically grafted onto a polymer backbone that has reactive sites. This would introduce its functional groups onto the surface, potentially increasing hydrophilicity and improving adhesion to other polar materials or coatings mdpi.com.

Plasma Treatment: In plasma-assisted surface modification, a polymer can be treated to create active sites (free radicals) on its surface. These sites can then react with a vapor of a compound like this compound, covalently bonding it to the surface.

Vapor Deposition: Techniques like initiated chemical vapor deposition (iCVD) allow for the creation of thin, functional polymer films on a substrate nih.gov. Monomers containing moieties similar to this compound could be used to create surfaces with tailored chemical functionalities.

Interactions with Polymer Nanocomposites

Polymer nanocomposites are materials where nanofillers (e.g., clay, silica (B1680970), nanotubes) are dispersed within a polymer matrix to enhance properties such as mechanical strength, thermal stability, or conductivity nih.gov. A significant challenge in creating effective nanocomposites is achieving a strong interface and good dispersion of the nanoparticles within the polymer matrix nih.gov.

This compound can function as a compatibilizer or surface modifier for the nanofillers. The polar formamide or acetyl groups can interact strongly with the surface of inorganic nanoparticles (which are often hydroxylated), while the phenyl ring can establish favorable π-π stacking or hydrophobic interactions with the polymer matrix. This dual interaction helps to bridge the otherwise incompatible inorganic filler and organic polymer phases. This improved interfacial adhesion is crucial for effective stress transfer from the polymer to the nanoparticles, leading to enhanced mechanical properties nih.gov.

The table below outlines the potential role of this compound in a hypothetical polymer nanocomposite system.

ComponentExample MaterialRole of this compound
Polymer Matrix PolystyreneThe phenyl group of the formamide interacts favorably with the aromatic rings of the polystyrene matrix.
Nanofiller Silica (SiO₂) NanoparticlesThe polar formamide and acetyl groups form hydrogen bonds with the hydroxyl groups on the silica surface.
Overall Function Interfacial Agent / Coupling AgentBridges the polymer and nanofiller, improving dispersion and interfacial adhesion for enhanced composite properties.

Catalysis Research

Ligand in Metal Complexes for Catalytic Studies

In organometallic chemistry, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The electronic and steric properties of a ligand bound to a metal center can fine-tune its catalytic activity for specific chemical transformations cmu.edu. Molecules containing nitrogen and oxygen donor atoms are widely used as ligands in catalysis researchgate.net.

This compound possesses two potential donor sites: the oxygen atom of the acetyl group and the nitrogen or oxygen atom of the formamide group. These sites can coordinate with a transition metal center (e.g., Palladium, Rhodium, Copper) to form a metal complex d-nb.info. Depending on the coordination mode, it could act as a monodentate or a bidentate ligand.

The resulting metal complex could be studied for its catalytic activity in various organic reactions, such as:

Cross-Coupling Reactions: Palladium complexes with N-donor ligands are workhorses in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds uni-saarland.de.

Oligomerization and Polymerization: Certain metal complexes are used to catalyze the formation of polymers from monomers like ethylene (B1197577) nih.gov.

Hydrogenation and Transfer Hydrogenation: Metal complexes can catalyze the addition of hydrogen to unsaturated bonds.

The electronic properties of the this compound ligand, influenced by the electron-withdrawing acetyl group, would directly impact the electron density at the metal center, thereby affecting its catalytic performance. A structurally similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine, has been successfully used as a ligand to create group 6B metal complexes, demonstrating the viability of this molecular framework in coordination chemistry nih.gov.

Role in Transamidation Reactions

Transamidation is a chemical reaction involving the conversion of one amide to another by reaction with an amine. This process is of significant interest in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and biomolecules. The reactivity of the starting amide is a key factor in these reactions. While N-aryl amides, a class to which this compound belongs, are known to participate in transamidation, specific studies detailing the role of this compound as either a reactant or a product in such reactions are not readily found.

Generally, transamidation of N-aryl amides can be facilitated by various catalysts, including those based on metals like iron, copper, and hafnium, as well as organocatalysts such as boric acid. mdpi.com The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency of the transamidation process. For instance, some methods are performed under neat (solvent-free) conditions. researchgate.net However, without specific research on this compound, its reactivity, optimal catalytic systems, and potential yields in transamidation reactions remain speculative.

Biochemical Research

Use in Assays and Biological System Studies

There is no direct evidence in the reviewed scientific literature of This compound being utilized in biochemical assays or for studies of biological systems. While derivatives of structurally similar compounds, such as N-((4-acetylphenyl)carbamothioyl) pivalamide, have been synthesized and evaluated for their biological activities, including enzyme inhibition, this information does not directly apply to this compound. nih.gov The specific arrangement of the acetyl and formamide groups on the phenyl ring of this compound would confer unique chemical and physical properties that would necessitate its own distinct biological evaluation. Without such studies, its potential roles in biochemical assays or as a probe in biological systems are unknown.

Metabolic Pathway Investigations of Derivatives

Investigations into the metabolic pathways of derivatives of This compound have not been specifically reported in the available scientific literature. Studies on the metabolism of other formamides, such as N,N-dimethylformamide (DMF), have shown that they can be metabolized in rodents and humans to various products, including N-hydroxymethyl-N-methyl-formamide (HMMF) and N-acetyl-S-(N-methylcarbamoyl) cysteine (AMCC). aston.ac.uk These studies highlight the potential for N-alkylformamides to undergo metabolic activation. However, the metabolic fate of a compound is highly dependent on its specific structure. The presence of the acetyl group and the specific substitution pattern on the phenyl ring of this compound would likely lead to a different metabolic profile compared to simpler formamides. Without dedicated metabolic studies on its derivatives, any discussion of their biotransformation, potential metabolites, and biological consequences would be entirely speculative.

Advanced Research Directions and Future Perspectives for N 3 Acetylphenyl Formamide

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of N-(3-acetylphenyl)formamide traditionally involves the formylation of 3-aminoacetophenone. While effective, conventional methods often rely on reagents and conditions that are not environmentally benign. Future research should focus on developing novel, sustainable synthetic routes guided by the principles of green chemistry.

Novel Synthetic Routes: Future explorations could involve investigating alternative formylating agents that are less hazardous and more efficient than those traditionally used. The development of one-pot synthesis methodologies, where 3-aminoacetophenone is formed from a precursor like 3-nitroacetophenone and subsequently formylated in the same reaction vessel, could significantly improve process efficiency and reduce waste. patsnap.com

Green Chemistry Approaches: The application of green chemistry principles is paramount for modern chemical synthesis. uniroma1.itnih.gov For this compound, this could involve:

Catalysis: Employing reusable solid acid catalysts or biocatalysts to replace corrosive and hazardous reagents.

Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids to minimize the use of volatile organic compounds (VOCs).

Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Table 1: Comparison of a hypothetical traditional synthesis route with a potential green chemistry approach for this compound.
ParameterTraditional RoutePotential Green Route
Formylating AgentAcetic formic anhydrideFormic acid with a recyclable catalyst
SolventDichloromethane or similar chlorinated solventSolvent-free or benign solvent (e.g., water)
Energy InputConventional heating (reflux)Microwave irradiation
ByproductsAcidic waste, organic solvent wasteWater, minimal waste
Atom EconomyModerateHigh

In-depth Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new transformations. For this compound, mechanistic studies could focus on several key areas:

Formylation Mechanism: Investigating the precise pathway of formylation of 3-aminoacetophenone under various conditions can lead to improved yields and purity. This could involve identifying key intermediates and transition states.

Reactivity Profiling: The molecule contains three key functional groups: the formamide (B127407), the acetyl group, and the aromatic ring. In-depth studies could map the relative reactivity of these sites towards electrophilic and nucleophilic attack. For instance, understanding the Vilsmeier-Haack formylation reaction on related substrates could provide insights into the reactivity of the aromatic ring.

Kinetics and Thermodynamics: Detailed kinetic analysis of reactions involving this compound would provide valuable data for process scale-up and optimization.

Techniques such as isotopic labeling, in-situ spectroscopic monitoring (e.g., FT-IR, NMR), and computational chemistry could be employed to elucidate these mechanisms.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating research. For this compound, advanced computational modeling could be applied in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and vibrational frequencies. These calculations can predict the most stable conformation of the molecule and identify the most likely sites for chemical reactions.

Reaction Pathway Modeling: Computational modeling can map out the energy profiles of potential reaction pathways, helping to identify the most favorable routes and predict the structures of intermediates and transition states.

Property Prediction: Software can predict various physicochemical properties, such as solubility, pKa, and spectral characteristics (NMR, UV-Vis), which are essential for drug development and materials science applications.

Table 2: Examples of properties of this compound that can be predicted using computational modeling.
Property TypeSpecific ParameterPotential Application
StructuralBond lengths, bond angles, dihedral anglesUnderstanding molecular conformation and strain
ElectronicHOMO/LUMO energies, electrostatic potential mapPredicting reactivity and intermolecular interactions
SpectroscopicPredicted NMR chemical shifts, IR frequenciesAiding in structural characterization and analysis
PhysicochemicalLogP, pKa, solubilityGuiding formulation and biological testing

Development of this compound-based Biologically Active Compounds

This compound is a known reactant used in the preparation of impurities and degradation products of Zaleplon and quinolone antibacterials. chemdad.com This established role as a key intermediate highlights its potential as a scaffold for the development of new, biologically active compounds. Formamides are widely used in the synthesis of pharmaceutically valuable compounds.

Future research could focus on using this compound as a starting material to generate libraries of novel derivatives for biological screening. The acetyl and formamide groups provide convenient handles for chemical modification.

Modification of the Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions (e.g., aldol (B89426) or Knoevenagel) to introduce diverse substituents.

Modification of the Formamide Group: The N-H proton can be substituted, or the formyl group can be modified or replaced to create different amides, ureas, or sulfonamides.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce additional functional groups that could modulate biological activity.

These derivatives could be screened for a wide range of therapeutic activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, building on the known activities of related heterocyclic scaffolds. nih.govnih.govresearchgate.netmdpi.com

Application in Emerging Fields of Chemistry and Materials Science

The unique structure of this compound, featuring both hydrogen bond donor/acceptor sites and a reactive acetyl group on an aromatic platform, makes it an interesting candidate for applications in materials science.

Polymer Chemistry: The molecule could be explored as a monomer for the synthesis of novel functional polymers. For example, the amino group (after de-formylation) and the acetyl group could be used to create polyimines or other condensation polymers with potentially interesting thermal or optical properties.

Supramolecular Chemistry: The formamide group is an excellent hydrogen-bonding motif. This could be exploited to design self-assembling systems, liquid crystals, or molecular gels.

Organic Electronics: Aromatic ketones and amides can be components of organic materials used in electronics. While speculative, derivatives of this compound could be investigated for applications as organic semiconductors or components in light-emitting diodes (OLEDs), pending further functionalization to enhance electronic communication.

Future research in this area would involve synthesizing and characterizing novel materials derived from this compound and evaluating their physical and chemical properties for these emerging applications.

Q & A

Basic: What are the optimal synthetic routes for N-(3-acetylphenyl)formamide in laboratory settings?

Methodological Answer:
The synthesis of this compound can be achieved through acetylation of 3-aminoacetophenone followed by formylation. For instance, in a zaleplon synthesis pathway, 3-aminoacetophenone is first reacted with acetic anhydride in the presence of a base (e.g., triethylamine) to form N-(3-acetylphenyl)-acetamide. Subsequent reaction with dimethylformamide dimethyl acetal (DMF-DMA) under controlled temperature (e.g., 80–100°C) introduces the formamide group, followed by purification via solvent extraction or column chromatography . Alternative routes may use formic acid derivatives or coupling agents for formamide group incorporation.

Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) can model the electronic structure of this compound to predict sites of nucleophilic attack. For example, the acetyl and formamide groups exhibit distinct electron density distributions, which influence reactivity. Studies show that DFT methods with hybrid functionals achieve <3 kcal/mol error in thermochemical predictions, enabling accurate modeling of reaction pathways and transition states . Software like Gaussian or ORCA can optimize geometries and compute Fukui indices to identify electrophilic/nucleophilic regions.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H NMR can resolve acetyl (δ ~2.5 ppm) and formamide (δ ~8.1 ppm) protons, while 13C^13C NMR identifies carbonyl carbons (acetyl: δ ~200 ppm; formamide: δ ~165 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL software) determines bond lengths and angles, confirming the planar geometry of the acetylphenyl group. Monoclinic systems (space group P21/cP2_1/c) are typical for similar acetamide derivatives, with lattice parameters refined to <0.02 Å accuracy .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity, using retention time matching against reference standards .

Advanced: How to resolve discrepancies in crystallographic data analysis for this compound derivatives?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond-length outliers or thermal motion artifacts) require rigorous refinement protocols. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement, employing iterative cycles of least-squares minimization and electron density mapping. For example, anisotropic displacement parameters for the acetyl group can be adjusted to resolve thermal ellipsoid distortions. Validation tools like PLATON or CheckCIF identify symmetry errors or missed twinning, which are common in polar space groups .

Basic: What are the safety considerations when handling this compound in research labs?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Handle in a fume hood to prevent inhalation of dust or vapors.
  • Storage: Store at –20°C in airtight containers to prevent degradation. Stability data for related acetamides suggest a shelf life of ≥5 years under inert conditions .
  • Waste Disposal: Neutralize with dilute acid/base before disposal as hazardous organic waste.

Advanced: What strategies can be employed to optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

  • Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance formylation efficiency.
  • Catalyst Screening: Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-TsOH) can accelerate acetylation steps.
  • Temperature Control: Maintain reflux conditions (e.g., 80–100°C) during formamide group introduction to minimize side reactions .
  • Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) to isolate high-purity product (>98%) .

Basic: How to analyze impurities in synthesized this compound using chromatographic methods?

Methodological Answer:
Impurity profiling can be performed via:

  • HPLC-MS: Identify byproducts (e.g., unreacted 3-aminoacetophenone) using electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS). Relative response factors (RRF) from calibration curves quantify impurities at <0.1% levels .
  • TLC: Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization provide rapid qualitative assessment.

Advanced: How does the electronic structure of this compound influence its participation in cross-coupling reactions?

Methodological Answer:
The acetyl group withdraws electron density via resonance, deactivating the phenyl ring toward electrophilic substitution. Conversely, the formamide group donates electron density through conjugation, creating a polarized system. DFT studies (e.g., using B3LYP/6-31G*) reveal that the meta-acetyl position has a higher electrophilic susceptibility (~+0.15 eV), making it reactive in Suzuki-Miyaura couplings. Transition-state modeling predicts that Pd-catalyzed cross-coupling occurs preferentially at this position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.